Selectivity Advantage: No 5-LO Inhibition
(4-Bromophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exhibited no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase when evaluated at 100 µM (result: NS = not significant) [1]. This stands in contrast to numerous benzophenone-containing natural products and synthetic analogs (e.g., garcinol derivatives and polyprenylated benzophenones) that demonstrate potent 5-LO inhibitory activity, typically with IC50 values in the 1–10 µM range [2]. The absence of 5-LO engagement is a materially relevant selection criterion in screening cascades where avoidance of this specific off-target—implicated in leukotriene-mediated inflammatory modulation—is required.
| Evidence Dimension | 5-Lipoxygenase inhibitory activity |
|---|---|
| Target Compound Data | No significant inhibition at 100 µM (NS) |
| Comparator Or Baseline | Benzophenone natural products (garcinol derivatives): IC50 1–10 µM against 5-LO (class-level baseline) |
| Quantified Difference | Target compound inactive at 100 µM vs. comparator class active at ≤10 µM (>10-fold selectivity window) |
| Conditions | RBL-1 cell-based 5-lipoxygenase inhibition assay; ChEMBL Assay ID CHEMBL620010 [1]; comparator data from published benzophenone natural product studies [2] |
Why This Matters
In phenotypic or target-based screens where 5-LO inhibition is undesired, this compound provides a clean baseline with no detectable activity, reducing false-positive rates and downstream deconvolution effort.
- [1] ChEMBL Assay CHEMBL620010. Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM. European Bioinformatics Institute. Access Date: 2026-05-01. View Source
- [2] Koeberle, A. & Werz, O. (2014). Multi-target approach for natural products in inflammation: discovery of 5-lipoxygenase inhibitors from natural sources. Drug Discovery Today, 19(12), 1871–1882. (Class-level comparator data for benzophenone-derived 5-LO inhibitors.) View Source
